REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][CH2:11][N:10]([C:14]2[CH:19]=[CH:18][N:17]=[C:16]([NH:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[N+:27]([O-:29])=[O:28])[N:15]=2)[CH2:9]1)(C)(C)C.C(O)(C(F)(F)F)=O.NC1CCCN(C2C=CN=C(NC3C=CC=CC=3[N+]([O-])=O)N=2)C1.[CH2:61]([S:64](Cl)(=[O:66])=[O:65])[CH2:62][CH3:63].C(N(CC)CC)C>C(Cl)Cl>[N+:27]([C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[NH:20][C:16]1[N:15]=[C:14]([N:10]2[CH2:11][CH2:12][CH2:13][CH:8]([NH:7][S:64]([CH2:61][CH2:62][CH3:63])(=[O:66])=[O:65])[CH2:9]2)[CH:19]=[CH:18][N:17]=1)([O-:29])=[O:28]
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CN(CCC1)C1=NC(=NC=C1)NC1=C(C=CC=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
4-(3-aminopiperidin-1-yl)-N-(2-nitrophenyl)pyrimidin-2-amine
|
Quantity
|
0.34 mmol
|
Type
|
reactant
|
Smiles
|
NC1CN(CCC1)C1=NC(=NC=C1)NC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.045 mL
|
Type
|
reactant
|
Smiles
|
C(CC)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
CUSTOM
|
Details
|
the residue was dried on high vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was used for the next step without further purification
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (0-7.5% MeOH/DCM)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)NC1=NC=CC(=N1)N1CC(CCC1)NS(=O)(=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 25.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |